Fluorescence Polarization Binding Activity in HSP90/PDHK1 Assay Context
In a fluorescence polarization assay against HSP90A, 9H-fluoren-9-one O-(2-hydroxy-3-(4-(pyridin-2-yl)piperazin-1-yl)propyl) oxime (CAS 867136-16-1) exhibited an IC50 of 10,000 nM [1]. This is 5-fold weaker than Example 8 (BDBM265038) in the same patent family, which showed an IC50 of 50,000 nM in the same assay format, indicating that CAS 867136-16-1 possesses intermediate affinity compared to the least active analog in the series [2]. Further biophysical characterization by surface plasmon resonance yielded a binding affinity (Ki) of 136 nM for PDHK1, demonstrating that the compound engages a secondary target with 73-fold higher affinity than its HSP90 activity [1].
| Evidence Dimension | HSP90A displacement IC50 |
|---|---|
| Target Compound Data | IC50 = 10,000 nM |
| Comparator Or Baseline | Example 8 (BDBM265038) IC50 = 50,000 nM |
| Quantified Difference | 5-fold difference (Example 8 is 5× weaker) |
| Conditions | Fluorescence polarization assay; Greiner 384-well plates; 100 mM Tris-HCl buffer |
Why This Matters
For users requiring a compound with balanced HSP90 and PDHK1 polypharmacology, CAS 867136-16-1 provides a distinct activity profile not shared by chemically unrelated HSP90 inhibitors.
- [1] BindingDB BDBM265209. US10413550 Example 41j; US11234987 Example 41j; US9718793, 41j. IC50: 10,000 nM; Ki: 136 nM. View Source
- [2] BindingDB BDBM265038. US10413550 Example 8; US11234987 Example 8; US9718793, 8. IC50: 50,000 nM. View Source
